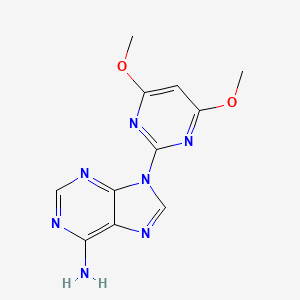

9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine

Description

9-(4,6-Dimethoxypyrimidin-2-yl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 4,6-dimethoxy-substituted pyrimidinyl group at the N9 position of the purine core. Purine derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., adenylyl cyclase) and therapeutic applications in oncology and neurology .

Properties

Molecular Formula |

C11H11N7O2 |

|---|---|

Molecular Weight |

273.25 g/mol |

IUPAC Name |

9-(4,6-dimethoxypyrimidin-2-yl)purin-6-amine |

InChI |

InChI=1S/C11H11N7O2/c1-19-6-3-7(20-2)17-11(16-6)18-5-15-8-9(12)13-4-14-10(8)18/h3-5H,1-2H3,(H2,12,13,14) |

InChI Key |

KDNZYGBWKGIKJM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=N1)N2C=NC3=C(N=CN=C32)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with a suitable purine derivative. One common method involves the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions are optimized to achieve high conversion and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents and conditions is preferred to minimize the production of hazardous waste. Dimethyl carbonate, for example, is a non-toxic and pollution-free reagent that is widely used in industrial applications .

Chemical Reactions Analysis

Types of Reactions

9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methyl mercaptide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including herbicidal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetyl-coenzyme A carboxylase, which is crucial for fatty acid biosynthesis .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a class of 9-substituted purin-6-amine derivatives. Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Electronic Effects : Methoxy groups in the pyrimidinyl substituent (target compound) may enhance electron donation compared to phenyl or allyl groups.

- Steric Factors : Bulky substituents (e.g., quinazoline) may reduce binding pocket accessibility, whereas smaller groups (e.g., THF) favor target engagement .

- Lipophilicity : The dimethoxy-pyrimidine group likely increases logP compared to THF or phenyl analogs, influencing membrane permeability.

N9-Alkylation/Arylation

- Example: 9-Phenyl-9H-purin-6-amine derivatives are synthesized via cyclization of 5-aminoimidazole-4-carbonitriles with formamidines .

- Hypothetical Route for Target Compound: React 2-amino-6-chloropurine with a pre-synthesized 4,6-dimethoxypyrimidin-2-ylmethyl halide. Use base-mediated coupling (e.g., NaH in CH₃CN) for N9 substitution .

Heterocycle Coupling

- Example : 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is prepared via nucleophilic substitution of 2,6-dichloropurine with tetrahydropyran-2-ol under basic conditions .

Challenges : The dimethoxy-pyrimidine group may require protection/deprotection steps to prevent side reactions during synthesis.

Enzyme Inhibition

- SQ22,536 (9-THF-purine) : Inhibits adenylyl cyclase (AC) isoforms (IC₅₀ ~10–40 μM for AC5) but lacks isoform specificity .

- Hypothesis for Target Compound: The dimethoxy-pyrimidine group could enhance binding to ATP-dependent enzymes (e.g., kinases) due to structural mimicry of adenosine.

Anticancer Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.